molecular formula C25H35N3O4 B2545150 tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate CAS No. 2126178-61-6

tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate

Cat. No.: B2545150
CAS No.: 2126178-61-6
M. Wt: 441.572
InChI Key: ZDGSEOOIWJJLDD-UHFFFAOYSA-N
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Description

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate is a complex organic compound with a molecular weight of 441.57 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a pyrano[4,3-c]pyrazole moiety, and a benzyloxyethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a piperidine ring with a pyrano-pyrazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₃₁N₃O₃
  • CAS Number : 2126178-61-6
  • Molecular Weight : 325.46 g/mol

The presence of the benzyloxy group and the piperidine ring suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related class of pyrazole carboxamide derivatives demonstrated notable antifungal activity against various phytopathogenic fungi. The compound this compound may share similar properties due to its structural analogies.

CompoundActivity TypeTarget OrganismEC50 (µg/mL)
7aiAntifungalRhizoctonia solani0.37
tert-butyl derivativePotential AntifungalTBD (to be determined)TBD

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor effects. A review highlighted their ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling. The structural characteristics of this compound may enhance its efficacy as an antitumor agent.

Case Study : A series of pyrazole compounds were tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds have shown promise in inhibiting inflammatory mediators and pathways. The potential for this compound to modulate inflammatory responses is an area of ongoing research.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors targeting kinases involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors such as CB2 receptors implicated in pain and inflammation.
  • Antioxidant Activity : Some studies suggest that pyrazoles exhibit antioxidant properties that could contribute to their anti-inflammatory effects.

Properties

IUPAC Name

tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-25(2,3)32-24(29)27-12-9-20(10-13-27)23-21-18-30-15-11-22(21)26-28(23)14-16-31-17-19-7-5-4-6-8-19/h4-8,20H,9-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGSEOOIWJJLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3COCCC3=NN2CCOCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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